Cas no 120406-37-3 (Jionoside B1)

Jionoside B1 structure
Nome del prodotto:Jionoside B1
Jionoside B1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Jionoside B1
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]o
- b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1®
- 6)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- 6''-O-beta-D-Glucopyranosylmartynoside
- [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihy
- C10473
- A17087
- Q27107053
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxy-phenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
- CHEBI:6090
- HY-N2218
- (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2
- DTXSID20415192
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- JionosideB1
- MS-31509
- AC1NQZ2N
- CS-0019537
- 120406-37-3
- Lamiuside E
- (2S,3R,4S,5S,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- (2S,3R,4S,5S,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-((((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)methyl)-4-(((2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- DA-54535
- DTXCID10366043
- ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxy-phenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
- ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
-
- Inchi: 1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
- Chiave InChI: FXFHFOSEURHWMO-AQHLZYGVSA-N
- Sorrisi: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])OC([H])([H])[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])[C@@]1([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)O[H]
Proprietà calcolate
- Massa esatta: 814.289544g/mol
- Carica superficiale: 0
- XLogP3: -1.4
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 20
- Conta legami ruotabili: 16
- Massa monoisotopica: 814.289544g/mol
- Massa monoisotopica: 814.289544g/mol
- Superficie polare topologica: 302Ų
- Conta atomi pesanti: 57
- Complessità: 1260
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 814.8
Proprietà sperimentali
- Densità: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: Not available
- Punto di ebollizione: 1020.3°Cat760mmHg
- Punto di infiammabilità: 309.9°C
- Indice di rifrazione: 1.656
- Solubilità: Molto leggermente solubile (0,81 g/l) (25°C),
- PSA: 302.44000
- LogP: -2.58570
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
Jionoside B1 Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:4°C, stored under nitrogen
Jionoside B1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0226-10 mg |
Jionoside B1 |
120406-37-3 | 10mg |
¥4480.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0226-50 mg |
Jionoside B1 |
120406-37-3 | 50mg |
¥11980.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0226-100 mg |
Jionoside B1 |
120406-37-3 | 100MG |
¥17970.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0226-200 mg |
Jionoside B1 |
120406-37-3 | 200mg |
¥26955.00 | 2022-04-26 | ||
TargetMol Chemicals | TQ0226-5mg |
Jionoside B1 |
120406-37-3 | 99.44% | 5mg |
¥ 1520 | 2024-07-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP3218-5mg |
Jionoside B1 |
120406-37-3 | 98% | 5mg |
$160 | 2023-09-20 | |
eNovation Chemicals LLC | Y1241603-1mg |
Jionoside B1 |
120406-37-3 | 98% | 1mg |
$330 | 2023-09-04 | |
ChemScence | CS-0019537-5mg |
Jionoside B1 |
120406-37-3 | ≥98.0% | 5mg |
$340.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0226-5 mg |
Jionoside B1 |
120406-37-3 | 5mg |
¥2987.00 | 2022-04-26 | ||
Chemenu | CM182304-10mg |
Jionoside B1 |
120406-37-3 | 97% | 10mg |
$*** | 2023-04-03 |
Jionoside B1 Letteratura correlata
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
120406-37-3 (Jionoside B1) Prodotti correlati
- 327-97-9(Chlorogenic acid)
- 105471-98-5(Calceolarioside B)
- 93236-42-1(Cistanoside A)
- 61276-17-3(Verbascoside)
- 133393-81-4(Brandioside)
- 104777-68-6(Plantamajoside)
- 165338-27-2(b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] (9CI))
- 115909-22-3(Angoroside C)
- 112516-05-9(Tubuloside A)
- 82854-37-3(echinacoside)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:120406-37-3)Jionoside B1

Purezza:99%
Quantità:10mg
Prezzo ($):356.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:120406-37-3)Jionoside B1

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta